molecular formula C22H17FN4O2S B2756339 2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1359407-81-0

2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

Cat. No.: B2756339
CAS No.: 1359407-81-0
M. Wt: 420.46
InChI Key: YGHRGGGLGXXGNM-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods. One approach involves the Michaelis–Arbuzov rearrangement (Arbuzov reaction) of pyrazolotriazolopyrimidines . Another strategy involves the use of 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, MS and elemental analysis .


Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can be used in the synthesis of new hybrid molecule types pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines phosphonates .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined using various techniques. For instance, the yield, melting point, mass spectrometry, IR spectroscopy, and NMR spectroscopy can be used .

Scientific Research Applications

Microwave-assisted Synthesis of Fused Heterocycles

Microwave-assisted synthesis techniques have been applied to generate various fused heterocycles, including pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidines, which share a structural resemblance to the compound . These methodologies offer efficient routes to synthesize complex molecules with potential for various scientific applications, including drug discovery (Shaaban, 2008).

Synthesis and Biological Activities of Pyrimidine Derivatives

Research on pyrimidine derivatives, such as the synthesis of new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines, has shown these compounds to exhibit antimicrobial activities. This indicates the potential of such molecules for applications in developing new antimicrobial agents (El-Agrody et al., 2001).

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their anticonvulsant and antidepressant activities, suggesting the relevance of pyrimidine-based structures in the development of therapeutic agents for neurological disorders (Zhang et al., 2016).

Green Chemistry Approaches in Heterocyclic Synthesis

The development of environmentally friendly synthesis methods for pyrimido[1,2,4]triazolo[1,5-a]pyrimidine derivatives underlines the scientific community's interest in sustainable approaches to chemical synthesis. These catalyst- and solvent-free methods not only support the green chemistry initiative but also expand the toolkit for synthesizing heterocyclic compounds with potential scientific applications (Karami et al., 2015).

Supramolecular Applications

The self-assembly of triazolo[1,5-a]pyrimidine derivatives into supramolecular microfibers with organic light-emitting properties demonstrates the potential of these compounds in materials science, particularly in the development of new optoelectronic devices (Liu et al., 2008).

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines would depend on the specific compound and its intended use. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions in the research of [1,2,4]triazolo[1,5-a]pyrimidines could involve the design and synthesis of more potent analogs, further exploration of their pharmacological activities, and development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds .

Properties

IUPAC Name

11-[(4-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2S/c23-17-8-6-16(7-9-17)14-26-22(29)27-18-11-13-30-19(18)20(28)25(21(27)24-26)12-10-15-4-2-1-3-5-15/h1-9,11,13H,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHRGGGLGXXGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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